p-Cumylphenyl acrylate
Overview
Description
Nor-Binaltorphimine, commonly referred to as Nor-BNI, is an opioid antagonist primarily used in scientific research. It is highly selective for the kappa-opioid receptor and blocks this receptor without significantly affecting the mu-opioid or delta-opioid receptors . This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of pain management, depression, and anxiety disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nor-Binaltorphimine involves multiple steps, starting from the precursor compound binaltorphimineThe reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures .
Industrial Production Methods: Industrial production of Nor-Binaltorphimine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Nor-Binaltorphimine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the imino groups within the bimorphinan structure.
Substitution: This reaction can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Nor-Binaltorphimine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the kappa-opioid receptor and its interactions with other molecules.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Explored for its potential therapeutic applications in treating pain, depression, and anxiety disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Nor-Binaltorphimine exerts its effects by selectively binding to the kappa-opioid receptor, a G protein-coupled receptor. This binding inhibits the receptor’s activity, blocking the effects of kappa-opioid agonists. The compound’s selectivity is attributed to its unique molecular structure, which mimics the binding site of endogenous kappa-opioid ligands . The inhibition of the kappa-opioid receptor can lead to antidepressant and anxiolytic-like effects .
Comparison with Similar Compounds
GNTI (Guanidinonaltrindole): Another selective kappa-opioid receptor antagonist with a different molecular structure.
JDTic (3-(1-(3,4-Dichlorophenyl)acetyl)-4-hydroxy-N,N-dimethylpiperidine): A long-acting kappa-opioid receptor antagonist with a distinct mechanism of action.
Uniqueness of Nor-Binaltorphimine: Nor-Binaltorphimine is unique due to its high selectivity for the kappa-opioid receptor and its ability to block this receptor without significantly affecting other opioid receptors. This selectivity makes it a valuable tool in scientific research and a potential candidate for therapeutic applications .
Properties
IUPAC Name |
[4-(2-phenylpropan-2-yl)phenyl] prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-4-17(19)20-16-12-10-15(11-13-16)18(2,3)14-8-6-5-7-9-14/h4-13H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSJHLYEDBJAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068957 | |
Record name | p-Cumylphenyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54449-74-0 | |
Record name | 4-(1-Methyl-1-phenylethyl)phenyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54449-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 4-(1-methyl-1-phenylethyl)phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054449740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 4-(1-methyl-1-phenylethyl)phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Cumylphenyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-methyl-1-phenylethyl)phenyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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